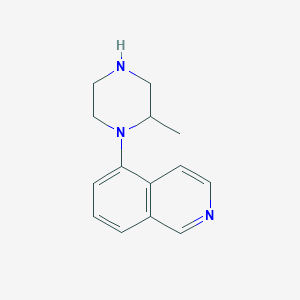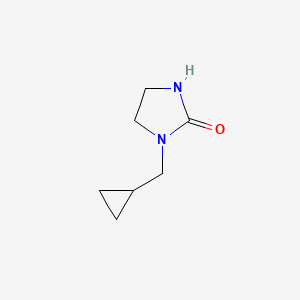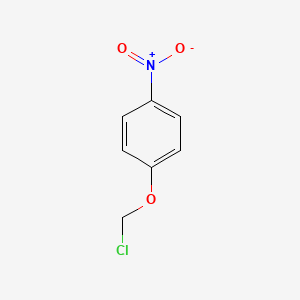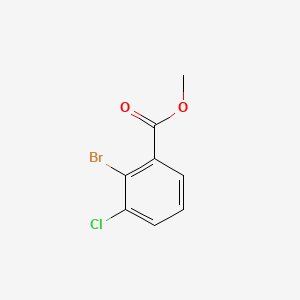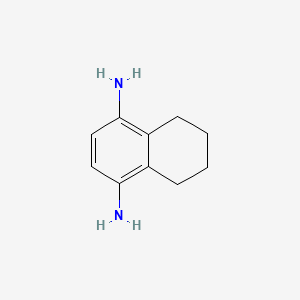
3,3-二氟丁醇-1
描述
“3,3-Difluorobutan-1-ol” is an organic compound that belongs to the family of alcohols . It is commonly used in various fields such as medicine and industry due to its unique properties.
Molecular Structure Analysis
The molecular formula of “3,3-Difluorobutan-1-ol” is C4H8F2O . The molecular weight is 110.10 g/mol . The structure of the molecule can be represented by the canonical SMILES notation as "CC(CCO)(F)F" .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,3-Difluorobutan-1-ol” include a density of 1.1±0.1 g/cm3, a boiling point of 121.9±25.0 °C at 760 mmHg, and a vapour pressure of 6.8±0.5 mmHg at 25°C . The compound also has a topological polar surface area of 20.2 Ų .
科学研究应用
构象分析和溶剂化理论
3,3-二氟丁醇-1 已因其在溶剂和温度变化中的构象异构现象而受到研究。使用核磁共振、从头计算和溶剂化理论进行的研究揭示了不同溶剂中能量极小值和旋转异构体稳定性的见解。此类研究对于理解二氟化合物的物理和化学性质至关重要 (Abraham、Tormena 和 Rittner,1999)。
合成和亲核反应
已广泛研究氟代丁内酯和丁烯内酯的合成和反应,其中包括 this compound 等化合物。这些过程涉及多个步骤,从二溴二氯二氟乙烷开始,得到各种具有化学合成和材料科学潜在应用的氟化化合物 (Paleta、Volkov 和 Hetflejš,2000)。
核磁共振表征
已使用核磁共振 (NMR) 技术对 this compound 衍生物的分子结构进行了表征。这些研究提供了对这些化合物的分子结构和构象动力学的详细见解,这对于了解它们的化学行为非常重要 (Davis 和 Garces,1992)。
计算研究和构象控制
已进行计算研究以了解二氟丁烷中邻位氟化的构象行为。这些研究涉及密度泛函理论计算,有助于预测氟代烷烃及其衍生物的行为,这些行为可在材料科学和分子设计中得到应用 (Fox 等人,2015)。
催化和化学反应
研究还集中在涉及诸如 this compound 等氟化合物的反应中金属氟化物的催化性能上。这些研究对于在化学合成和工业应用中开发选择性催化剂具有重要意义 (Teinz 等人,2011)。
水溶液中的扩散
已测量包括 this compound 等化合物在内的氟代表面活性剂在水中的扩散系数。这项研究对于了解氟化合在生物和环境系统中的行为至关重要 (Pereira 等人,2014)。
安全和危害
The safety data sheet for “3,3-Difluorobutan-1-ol” indicates that it is a flammable liquid and vapor . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation are advised .
生化分析
Biochemical Properties
3,3-Difluorobutan-1-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound can act as a substrate or inhibitor for various enzymes, influencing their activity and the overall biochemical pathways they are involved in. For instance, 3,3-Difluorobutan-1-ol has been shown to interact with alcohol dehydrogenases, enzymes that catalyze the oxidation of alcohols to aldehydes or ketones. The nature of these interactions can vary, with 3,3-Difluorobutan-1-ol potentially acting as a competitive inhibitor, thereby affecting the enzyme’s activity and the metabolic pathways it regulates .
Cellular Effects
The effects of 3,3-Difluorobutan-1-ol on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 3,3-Difluorobutan-1-ol has been observed to affect the NF-κB signaling pathway, a critical regulator of immune response and cell survival . By altering the activity of this pathway, 3,3-Difluorobutan-1-ol can impact processes such as inflammation, apoptosis, and cell proliferation.
Molecular Mechanism
At the molecular level, 3,3-Difluorobutan-1-ol exerts its effects through various mechanisms. One key mechanism involves its interaction with specific biomolecules, such as enzymes and receptors. For instance, 3,3-Difluorobutan-1-ol can bind to the active site of alcohol dehydrogenases, inhibiting their activity and altering the metabolic flux of alcohol metabolism . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular function and behavior.
Temporal Effects in Laboratory Settings
The effects of 3,3-Difluorobutan-1-ol can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to 3,3-Difluorobutan-1-ol in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity.
Dosage Effects in Animal Models
The effects of 3,3-Difluorobutan-1-ol vary with different dosages in animal models. At low doses, this compound may have minimal or beneficial effects, such as modulating enzyme activity or enhancing metabolic processes. At high doses, 3,3-Difluorobutan-1-ol can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic pathways, and potential organ toxicity . These dosage-dependent effects highlight the importance of careful dosage optimization in experimental and therapeutic applications.
Metabolic Pathways
3,3-Difluorobutan-1-ol is involved in several metabolic pathways, primarily those related to alcohol metabolism. It interacts with enzymes such as alcohol dehydrogenases and aldehyde dehydrogenases, influencing the conversion of alcohols to aldehydes and further to carboxylic acids . These interactions can affect the overall metabolic flux and the levels of various metabolites within the cell.
Transport and Distribution
Within cells and tissues, 3,3-Difluorobutan-1-ol is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific cellular compartments . The distribution of 3,3-Difluorobutan-1-ol within the cell can influence its activity and the biochemical processes it affects.
Subcellular Localization
The subcellular localization of 3,3-Difluorobutan-1-ol is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, mitochondria, or nucleus, through targeting signals or post-translational modifications . The localization of 3,3-Difluorobutan-1-ol within these compartments can affect its interactions with biomolecules and its overall impact on cellular function.
属性
IUPAC Name |
3,3-difluorobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F2O/c1-4(5,6)2-3-7/h7H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCLPSCFWTARLNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
858359-36-1 | |
| Record name | 3,3-difluorobutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Methyl-3-[(methylsulfonyl)amino]benzoic acid](/img/structure/B1422678.png)

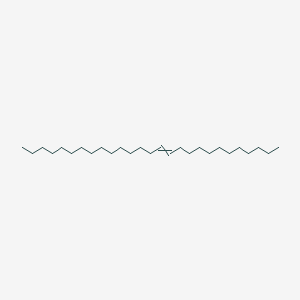
![2-[2-(1-Ethoxyethyl)-1,3-thiazol-4-yl]acetonitrile](/img/structure/B1422685.png)
![5-methyl-1-{2-[(propan-2-yl)carbamoyl]-1,2,3,4-tetrahydroisoquinolin-5-yl}-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1422686.png)
![3-Ethoxyspiro[3.4]octan-1-one](/img/structure/B1422687.png)
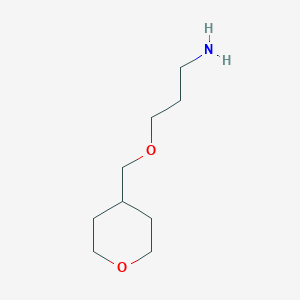
![1-[(1-Methylethyl)amino]-3-[4-[(2-hydroxyethoxy)methyl]phenoxy]-2-propanol](/img/structure/B1422690.png)
